molecular formula C8H9BN2O2 B1387065 (5-methyl-1H-indazol-6-yl)boronic acid CAS No. 1310383-42-6

(5-methyl-1H-indazol-6-yl)boronic acid

Cat. No.: B1387065
CAS No.: 1310383-42-6
M. Wt: 175.98 g/mol
InChI Key: FVSYCXICBAFOGW-UHFFFAOYSA-N
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Description

(5-Methyl-1H-indazol-6-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BN2O2 It is a heterocyclic compound containing both an indazole ring and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1H-indazol-6-yl)boronic acid typically involves the cross-coupling of aryl or heteroarylboronic acids with electrophilic indazole templates. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1H-indazol-6-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new C-B bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halides or other electrophiles in the presence of a base and a suitable solvent.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or borohydrides.

    Substitution: Various substituted indazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-boronic acid: Similar structure but with an indole ring instead of an indazole ring.

    (5-Bromo-1H-indazol-6-yl)boronic acid: Similar structure with a bromine substituent.

    (5-Methyl-1H-indole-6-yl)boronic acid: Similar structure with an indole ring and a methyl group.

Uniqueness

(5-Methyl-1H-indazol-6-yl)boronic acid is unique due to the presence of both the indazole ring and the boronic acid group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

(5-Methyl-1H-indazol-6-yl)boronic acid is a boronic acid derivative with significant potential in biological applications, particularly in drug discovery and development. Its unique structural features, including the indazole ring and the boronic acid functional group, contribute to its reactivity and interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C₈H₉BN₂O₂
  • Molecular Weight : 175.98 g/mol
  • Structure : The compound features a methyl group at the 5-position and a boronic acid group at the 6-position of the indazole moiety, which enhances its biological activity through reversible covalent bonding with target proteins.

The biological activity of this compound primarily stems from its ability to interact with various enzymes, particularly proteases and kinases. The boronic acid moiety allows for the formation of reversible covalent bonds with diols, which is crucial in enzyme inhibition and drug design. This mechanism is particularly relevant in developing targeted therapies for cancer and other diseases.

Biological Activity Evaluation

Research has demonstrated that derivatives of this compound exhibit notable antiproliferative effects across various cancer cell lines. For instance, studies have shown that certain indazole derivatives can induce apoptosis in breast cancer cells (4T1) through mechanisms involving the modulation of pro-apoptotic and anti-apoptotic proteins .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antiproliferative Induces apoptosis in cancer cell lines
Enzyme Inhibition Inhibits specific proteases and kinases
Binding Affinity Forms reversible complexes with diols

Case Study 1: Anticancer Activity

In a study evaluating various indazole derivatives, this compound was found to significantly inhibit cell proliferation in A549 lung cancer cells. The compound demonstrated an IC₅₀ value indicating effective cytotoxicity, leading to increased apoptosis as evidenced by flow cytometry analyses .

Case Study 2: Enzyme Interaction

Another investigation focused on the binding interactions of this compound with bacterial penicillin-binding proteins (PBPs). The compound exhibited weak inhibition with IC₅₀ values in the micromolar range, suggesting potential for further optimization in antibacterial applications .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Borylation Reactions : Utilizing borylating agents to introduce the boronic acid functionality.
  • Suzuki-Miyaura Coupling : A powerful method for forming carbon-carbon bonds that can yield diverse indazole derivatives for further biological evaluation.

Applications

The unique properties of this compound make it suitable for various applications:

  • Drug Development : As a scaffold for designing new anticancer agents.
  • Biomolecular Sensing : Due to its ability to form stable complexes with diols.
  • Synthetic Chemistry : In the creation of novel compounds through coupling reactions .

Properties

IUPAC Name

(5-methyl-1H-indazol-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-5-2-6-4-10-11-8(6)3-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSYCXICBAFOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1C)C=NN2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657259
Record name (5-Methyl-1H-indazol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310383-42-6
Record name (5-Methyl-1H-indazol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methyl-1H-indazol-6-yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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